1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one
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Overview
Description
The compound “1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one” is a type of heterocyclic compound . It is part of a family of compounds known as [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been reported to inhibit replication of certain viruses in the low micromolar range with no toxicity to the host cells .
Synthesis Analysis
The synthesis of these types of compounds often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . In some cases, the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) has been used with synthesized glycone and aglycone intermediates .
Molecular Structure Analysis
The molecular structure of these compounds is complex and can vary depending on the specific substituents attached to the core [1,2,3]triazolo[4,5-d]pyrimidine structure . The N-heteroarene moiety attached to the thiourea is preferred over the phenyl ring for the R2 substituents, while the hydrophobic aromatic group is beneficial for improving the activity .
Chemical Reactions Analysis
These compounds can undergo a variety of chemical reactions. For example, the acetylated compound showed significantly decreased activity against USP28, indicating the essential role of the free amine group for the activity . In contrast, compounds substituted with different R1 groups showed decreased activity, suggesting the importance of the propylthio group for USP28 inhibition .
Future Directions
Future research on these compounds could focus on further elucidating their mechanism of action and optimizing their structure for improved activity . The [1,2,3]triazolo[4,5-d]pyrimidine scaffold could be used as a template for designing new inhibitors . Additionally, more research is needed to fully understand the safety and potential hazards associated with these compounds.
Mechanism of Action
Target of Action
The primary target of this compound is USP28 , a ubiquitin-specific protease . USP28 plays a crucial role in various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
The compound binds reversibly to USP28, directly affecting its protein levels . This interaction inhibits the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in certain cancer cell lines .
Pharmacokinetics
Similar compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been studied for their pharmacokinetic properties . These studies suggest that such compounds may have good bioavailability and favorable pharmacokinetic profiles .
Result of Action
The compound’s action results in the inhibition of cell proliferation and the arrest of the cell cycle at the S phase . It also inhibits the EMT progression, a process often associated with cancer metastasis .
Biochemical Analysis
Biochemical Properties
Related triazolopyrimidine derivatives have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified.
Cellular Effects
Related compounds have been reported to inhibit the proliferation of cancer cells . This suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been reported to bind reversibly to certain proteins, affecting their levels and thus inhibiting cellular processes such as proliferation and cell cycle progression .
Properties
IUPAC Name |
1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c1-20(2,3)19(28)26-10-8-25(9-11-26)17-16-18(22-13-21-17)27(24-23-16)14-6-5-7-15(12-14)29-4/h5-7,12-13H,8-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFOYTBAYPRFKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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